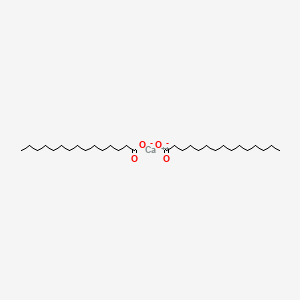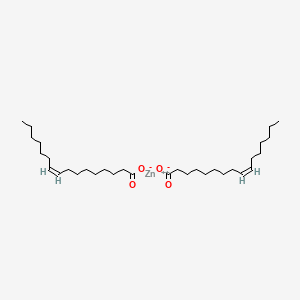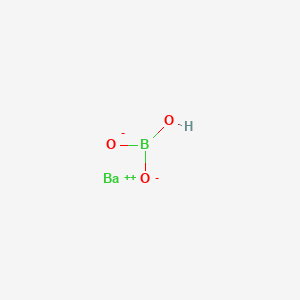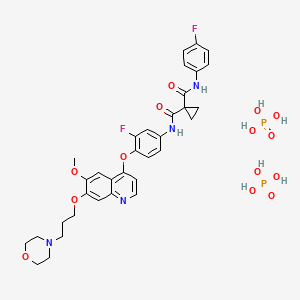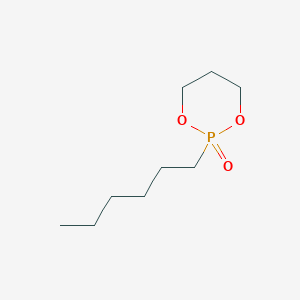
2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide is an organophosphorus compound that belongs to the class of 1,3,2-dioxaphosphorinane oxides. These compounds are characterized by a six-membered ring containing phosphorus, oxygen, and carbon atoms. The presence of the phosphorus atom in the ring imparts unique chemical properties to these compounds, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide typically involves the reaction of hexyl alcohol with a suitable phosphorus-containing reagent. One common method is the reaction of hexyl alcohol with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate phosphorochloridate, which then undergoes cyclization to form the desired 1,3,2-dioxaphosphorinane ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or phosphonic acids.
Reduction: Reduction reactions can convert the compound to phosphines or phosphites.
Substitution: The phosphorus atom in the ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of phosphonate esters or phosphorothioates.
Applications De Recherche Scientifique
2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential antitumor properties.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with molecular targets such as enzymes or receptors. The phosphorus atom in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its potential antitumor activity, where it may inhibit key enzymes involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-1,3,2-dioxaphosphorinane 2-oxide
- 2-Methoxy-1,3,2-dioxaphosphorinane 2-oxide
- 2-Chloro-1,3,2-dioxaphosphorinane 2-oxide
Uniqueness
2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide is unique due to the presence of the hexyl group, which imparts specific hydrophobic properties and influences its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that may have different alkyl or functional groups attached to the phosphorus atom.
Propriétés
Numéro CAS |
122833-42-5 |
|---|---|
Formule moléculaire |
C9H19O3P |
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
2-hexyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C9H19O3P/c1-2-3-4-5-9-13(10)11-7-6-8-12-13/h2-9H2,1H3 |
Clé InChI |
YKTULDYTDKUREB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCP1(=O)OCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


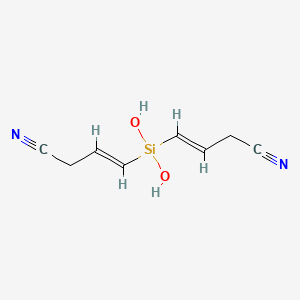
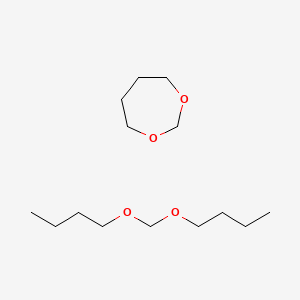
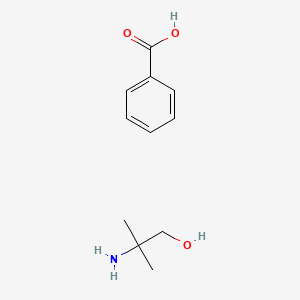
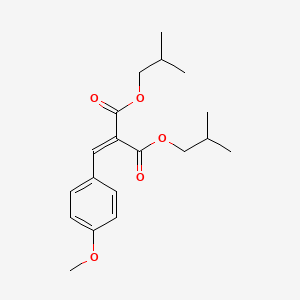
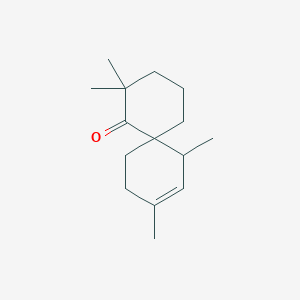
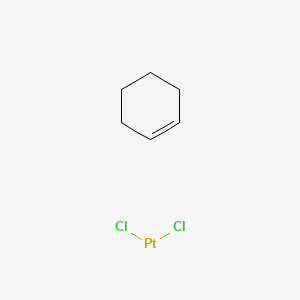

![2-[[Bis(4-fluorophenyl)methyl]amino]ethanol](/img/structure/B12657775.png)
